molecular formula C19H18N2O5 B557081 Fmoc-D-Asn-OH CAS No. 108321-39-7

Fmoc-D-Asn-OH

Cat. No. B557081
CAS RN: 108321-39-7
M. Wt: 354.4 g/mol
InChI Key: YUGBZNJSGOBFOV-MRXNPFEDSA-N
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Description

Fmoc-D-Asn-OH, also known as Fmoc-N-trityl-D-asparagine, is a derivative of the amino acid Asparagine . It is commonly used in peptide synthesis . The molecular formula of Fmoc-D-Asn-OH is C19H18N2O5 .


Synthesis Analysis

Fmoc-D-Asn-OH is typically synthesized using Fmoc solid-phase peptide synthesis . This process involves a series of competing reactions, and the treatment of a peptidyl-resin with a cleavage cocktail .


Molecular Structure Analysis

The molecular weight of Fmoc-D-Asn-OH is 354.36 g/mol . The SMILES string representation of its structure is OC(=O)C@@HNC(c1ccccc1)(c2ccccc2)c3ccccc3)NC(=O)OCC4c5ccccc5-c6ccccc46 .


Chemical Reactions Analysis

Fmoc-D-Asn-OH is suitable for Fmoc solid-phase peptide synthesis . This reaction type is commonly used in the synthesis of peptides.


Physical And Chemical Properties Analysis

Fmoc-D-Asn-OH appears as a white to slight yellow to beige powder . It has a melting point of 211-216 °C . It is soluble in DMF .

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Asn-OH is widely used in the field of peptide synthesis . It is a key component in the synthesis of peptides on cellulose membrane by the SPOT method . The Fmoc group serves as a protective agent for the amino group during peptide synthesis, allowing for the selective addition of amino acids in a stepwise manner.

Amino Acid Derivatization

Fmoc-D-Asn-OH plays a significant role in amino acid derivatization . This process is crucial in structure-activity relationship (SAR) studies, particularly in solid-phase peptide synthesis (SPPS) using the Fmoc strategy . The Fmoc group provides UV absorbance, which is beneficial for monitoring the progress of reactions .

Ester Hydrolysis

Fmoc-D-Asn-OH is used in the hydrolysis of amino esters . This process is essential for the creation of SPPS-ready amino acids. The Fmoc protecting group allows for mild orthogonal ester hydrolysis conditions, which are systematically explored using calcium (II) iodide .

Green Chemistry

The use of Fmoc-D-Asn-OH aligns with the principles of green chemistry . The optimized reaction for ester hydrolysis improves upon the already known trimethyltin hydroxide, as it produces better yields with greener, inexpensive chemicals and less extensive energy expenditure .

Tissue Engineering

Fmoc-D-Asn-OH has potential applications in the field of tissue engineering . The remarkable mechanical rigidity of Fmoc-FF hydrogels, their direct correlation between rheological properties and peptide concentration, and their capability to support Chinese Hamster Ovarian (CHO) cell adhesion suggest Fmoc-FF as a promising, tunable, and versatile scaffold for tissue engineering .

Medicinal Chemistry

Fmoc-D-Asn-OH is a valuable tool in medicinal chemistry . Its use in the synthesis of modified amino acids and peptides contributes to the development of new therapeutic agents .

Mechanism of Action

Target of Action

Fmoc-D-Asn-OH, also known as Fmoc-D-asparagine, is primarily used in the field of peptide synthesis . It serves as a protective group strategy in solid-phase synthesis to protect the amine in amino acids or peptide fragments .

Mode of Action

The compound acts as a protective group for the amine in the amino acid or peptide fragment during the synthesis process . This protective group can be removed under basic conditions with hydrofluoric acid at the end of the synthesis .

Pharmacokinetics

Its solubility properties in most organic solvents are good , which is an important factor in its use in peptide synthesis.

Result of Action

The primary result of Fmoc-D-Asn-OH’s action is the successful protection of the amine in amino acids or peptide fragments during peptide synthesis . This allows for the controlled formation of peptide bonds without unwanted side reactions, leading to the production of the desired peptide sequence.

Action Environment

The action of Fmoc-D-Asn-OH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability. It is typically stored at temperatures between 2-8°C to maintain its stability.

Safety and Hazards

Fmoc-D-Asn-OH is classified as highly hazardous to water . It should be stored below +30°C . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

Fmoc-D-Asn-OH will continue to be a valuable reagent in peptide synthesis. Its use allows for the synthesis of complex peptides, which have applications in various fields such as drug discovery and biochemistry .

Relevant Papers

There are several papers and documents related to Fmoc-D-Asn-OH available for further reading . These sources provide more detailed information about its synthesis, properties, and applications.

properties

IUPAC Name

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGBZNJSGOBFOV-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426317
Record name Fmoc-D-Asn-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Asn-OH

CAS RN

108321-39-7
Record name Fmoc-D-Asn-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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